molecular formula C9H6ClNO B183996 4-Chloroquinolin-2(1H)-one CAS No. 20146-59-2

4-Chloroquinolin-2(1H)-one

Cat. No. B183996
CAS RN: 20146-59-2
M. Wt: 179.6 g/mol
InChI Key: YJXTZWWKNXVRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinolin-2(1H)-one, with the CAS Number 20146-59-2, is a compound with the molecular formula C9H6ClNO . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinolin-2(1H)-one is represented by the linear formula C9H6ClNO . The InChI representation is InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) .


Physical And Chemical Properties Analysis

4-Chloroquinolin-2(1H)-one has a molecular weight of 179.60 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

  • Synthesis and Characterization :

    • 4-Chloroquinolin-2(1H)-one (4CMOQ) has been synthesized and characterized using various experimental and theoretical methods. These include FT-IR, FT-Raman, UV–Vis, NMR, single-crystal diffraction, and quantum chemical calculations. Such comprehensive characterization is vital for understanding its properties and potential applications in scientific research (Murugavel et al., 2017).
  • Molecular Docking Studies :

    • Molecular docking studies have been executed to understand the inhibitory activity of 4CMOQ against DNA gyrase and Lanosterol 14 α-demethylase. Such studies are essential for predicting the potential therapeutic applications of this compound, especially in the realm of antimicrobial activity (Murugavel et al., 2017).
  • Antimicrobial Activity :

    • 4CMOQ has shown good to moderate antimicrobial activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains including Aspergillus niger, Monascus purpureus, and Penicillium citrinum. This highlights its potential as an antimicrobial agent (Murugavel et al., 2017).
  • Chemical Reactions and Synthesis :

    • Research has explored various chemical reactions involving 4-chloroquinolin-2(1H)-one derivatives. For instance, functionalized bisquinolones have been synthesized using palladium-catalyzed cross-coupling reactions of 4-chloroquinolin-2(1H)-one precursors. Such studies are crucial for developing novel compounds with potential biological applications (Hashim et al., 2006).
  • Structural and Spectroscopic Analysis :

    • The structural and spectroscopic characteristics of novel compounds such as 4-chloro-6-methylquinoline-2(1H)-one and its isomer have been examined using experimental and computational quantum chemical methods. This is important for understanding the molecular structure and potential interactions of these compounds (Murugavel et al., 2018).
  • Potential in Cancer Therapy :

    • Chloroquine and its analogs, including 4-chloroquinolin-2(1H)-one derivatives, have been studied for their potential as enhancing agents in cancer therapies. They can sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner, highlighting their potential role in oncology (Solomon & Lee, 2009).
  • Coordination Behavior and Complex Formation :

    • Studies have been conducted on the complex formation of chloroquine derivatives with metal ions like titanium. Understanding the coordination behavior of these compounds is crucial for exploring their potential applications in medicinal chemistry and material sciences (Otuokere et al., 2019).

Safety And Hazards

The safety information for 4-Chloroquinolin-2(1H)-one includes the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H320, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

4-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXTZWWKNXVRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305336
Record name 4-Chloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinolin-2(1H)-one

CAS RN

20146-59-2
Record name 20146-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Chloroquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-Chloroquinolin-2(1H)-one
Reactant of Route 4
4-Chloroquinolin-2(1H)-one
Reactant of Route 5
4-Chloroquinolin-2(1H)-one
Reactant of Route 6
4-Chloroquinolin-2(1H)-one

Citations

For This Compound
21
Citations
V NADARAJ¹, ST Selvi - Oriental Journal of Chemistry, 2009 - academia.edu
The microwave synthesis of quinoline alkaloid 4-methoxyquinolin-2 (1H)-one 3a and its analogues 3b-e was achieved in 8-11 minutes by methoxydechlorinated of 4-chloroquinolin-2 (…
Number of citations: 4 www.academia.edu
A Hassan, M Badr, D Abdelhamid, HA Hassan… - Bioorganic …, 2022 - Elsevier
Angiogenesis is essential in the growth of solid tumors which need oxygen and nutrients supply to grow in size. The VEGF/VEGFR-2 signaling pathway plays an important role in tumor …
Number of citations: 9 www.sciencedirect.com
J Hashim, TN Glasnov, JM Kremsner… - The Journal of Organic …, 2006 - ACS Publications
Functionalized 4,4‘-bisquinolones can be efficiently synthesized by microwave-assisted palladium(0)-catalyzed one-pot borylation/Suzuki cross-coupling reactions or via nickel(0)-…
Number of citations: 51 pubs.acs.org
L Xue, D Deng, S Zheng, M Tang, Z Yang, H Pei… - European Journal of …, 2020 - Elsevier
Idiopathic pulmonary fibrosis (IPF) is a progressive, life-threatening and interstitial lung disease with the median survival of only 3–5 years. However, due to the unclear etiology and …
Number of citations: 11 www.sciencedirect.com
RT Ulahannan, CY Panicker, HT Varghese… - … Acta Part A: Molecular …, 2015 - Elsevier
FT-IR and FT-Raman spectra of (2E)-N-(4-chloro-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylprop-2-enamide were recorded and analyzed experimentally and theoretically. The synthesis, …
Number of citations: 17 www.sciencedirect.com
TN Glasnov, W Stadlbauer… - The Journal of Organic …, 2005 - ACS Publications
Biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones have been synthesized in a short and concise manner employing readily available 4-hydroxyquinolin-2(1H)-ones as …
Number of citations: 147 pubs.acs.org
GV Mokrov, SA Litvinova, TA Voronina… - Medicinal Chemistry …, 2019 - Springer
The novel group of 4-GABA-3-nitrocoumarines, 1-thiocoumarines, quinolone-2-ones, and their derivatives was designed as potential anticonvulsants using GABA pharmacophore and …
Number of citations: 7 link.springer.com
M Mahalingam, PS Mohan, K Gayathri… - Journal of Chemical …, 2013 - Springer
Angular and linear isomers of indoloquinoline are synthesized from 4-hydroxyquinolin-2(1H)-one. The use of Vilsmeier–Haack reagent on N-phenylpropionamide yielded a new …
Number of citations: 6 link.springer.com
A Singh, M Kalamuddin, M Maqbool, A Mohmmed… - Bioorganic …, 2021 - Elsevier
Targeting Falcipain-2 (FP2) for the development of antimalarials is a promising and established concept in antimalarial drug discovery and development. FP2, a member of papain-…
Number of citations: 12 www.sciencedirect.com
P Appukkuttan, E Van der Eycken - European journal of …, 2008 - Wiley Online Library
A selective overview of the recent developments of microwave‐assisted, transition‐metal‐catalysed C–C and C–N bond‐forming reactions is presented. Microwave‐assisted chemistry …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.